1-Phenyl-2-pyrrolidinylethylamine
Overview
Description
1-Phenyl-2-pyrrolidinylethylamine is a chemical compound with the molecular formula C12H18N2 It is a member of the pyrrolidine class of compounds, which are characterized by a five-membered nitrogen-containing ring
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
This interaction could involve binding to the target, causing a conformational change, and altering the target’s activity .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biochemical pathways, depending on their specific structure and targets .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-2-pyrrolidinylethylamine. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and is metabolized by the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-pyrrolidinylethylamine can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-pyrrolidinylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with palladium catalyst, LiAlH4.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-Phenyl-2-pyrrolidinylethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1-Phenyl-2-pyrrolidinylethylamine can be compared with other similar compounds such as:
2-Phenyl-2-pyrrolidinylethylamine: Similar structure but with different substituents, leading to variations in chemical properties and biological activity.
2-(3-Phenyl-3-pyrrolidinyl)ethanol: Another related compound with distinct functional groups, affecting its reactivity and applications.
2-(2-Pyrrolidinylmethyl)pyridine: A compound with a pyridine ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHRUKAVZEIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390667 | |
Record name | 1-Phenyl-2-pyrrolidinylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31788-83-7 | |
Record name | 1-Phenyl-2-pyrrolidinylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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